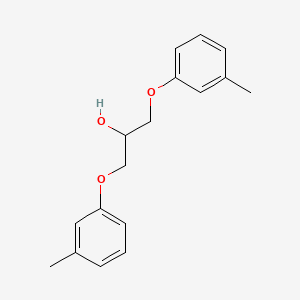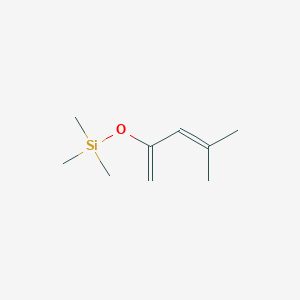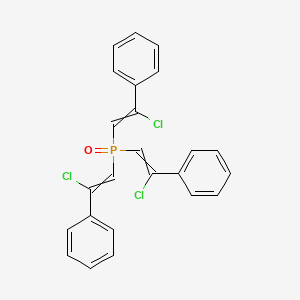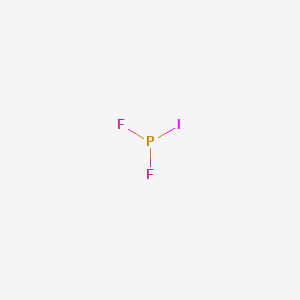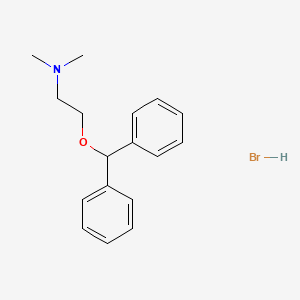
2-benzhydryloxy-N,N-dimethylethanamine;hydrobromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-benzhydryloxy-N,N-dimethylethanamine;hydrobromide, also known as diphenhydramine hydrobromide, is a first-generation antihistamine primarily used to treat allergies. It is also used as a sedative, antiemetic, and to treat motion sickness. The compound is characterized by its ability to cross the blood-brain barrier, leading to its sedative effects.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-benzhydryloxy-N,N-dimethylethanamine;hydrobromide typically involves the reaction of benzhydrol with N,N-dimethylethanolamine in the presence of a strong acid such as hydrobromic acid. The reaction proceeds through the formation of an intermediate benzhydryloxy compound, which is then reacted with N,N-dimethylethanolamine to form the final product.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and distillation to ensure the final product meets pharmaceutical standards.
化学反応の分析
Types of Reactions
2-benzhydryloxy-N,N-dimethylethanamine;hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the compound to its amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides are used under basic conditions.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Amine derivatives.
Substitution: Alkylated or acylated products.
科学的研究の応用
2-benzhydryloxy-N,N-dimethylethanamine;hydrobromide is widely used in scientific research due to its pharmacological properties. It is used in:
Chemistry: As a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: To study the effects of antihistamines on cellular processes.
Medicine: In pharmacological studies to understand its mechanism of action and therapeutic effects.
Industry: In the formulation of pharmaceutical products and as a reference standard in quality control.
作用機序
The compound exerts its effects by blocking histamine H1 receptors, preventing the action of histamine, a compound involved in allergic reactions. By crossing the blood-brain barrier, it also affects the central nervous system, leading to its sedative effects. The molecular targets include histamine receptors in various tissues, and the pathways involved are related to the inhibition of histamine-mediated responses.
類似化合物との比較
Similar Compounds
- 2-benzhydryloxy-N,N-dimethylethanamine hydrochloride
- 2-benzhydryloxy-N-ethylethanamine hydrochloride
- 2-bromo-N,N-dimethylethanamine hydrobromide
Uniqueness
2-benzhydryloxy-N,N-dimethylethanamine;hydrobromide is unique due to its strong sedative effects and ability to cross the blood-brain barrier, which is not as pronounced in some of its analogs. Its broad range of applications in treating allergies, motion sickness, and as a sedative makes it a versatile compound in both clinical and research settings.
特性
CAS番号 |
17626-27-6 |
|---|---|
分子式 |
C17H22BrNO |
分子量 |
336.3 g/mol |
IUPAC名 |
2-benzhydryloxy-N,N-dimethylethanamine;hydrobromide |
InChI |
InChI=1S/C17H21NO.BrH/c1-18(2)13-14-19-17(15-9-5-3-6-10-15)16-11-7-4-8-12-16;/h3-12,17H,13-14H2,1-2H3;1H |
InChIキー |
CVHGJMPROXWEME-UHFFFAOYSA-N |
正規SMILES |
CN(C)CCOC(C1=CC=CC=C1)C2=CC=CC=C2.Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



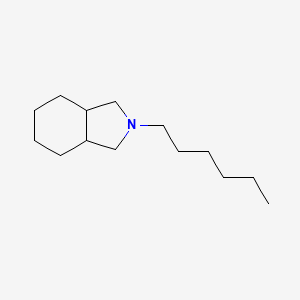
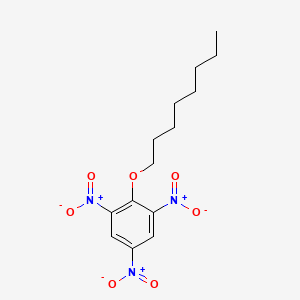
![[2-(Dibenzylamino)ethyl]phosphonic acid](/img/structure/B14712984.png)

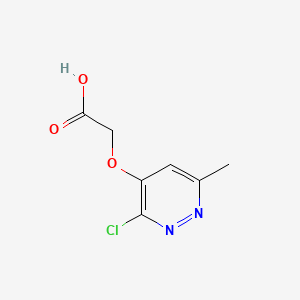
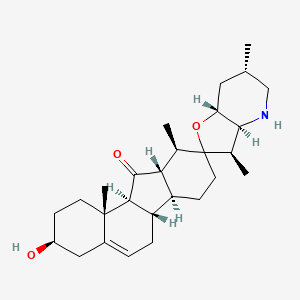
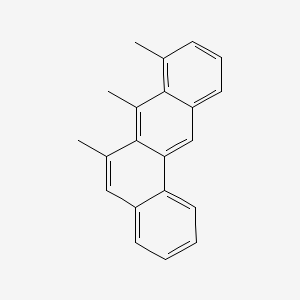
![Tricyclo[8.4.1.02,7]pentadeca-1(14),2,4,6,8,10,12-heptaene](/img/structure/B14713036.png)
